5-Hydroxymethyluridine is a modified nucleoside derived from uridine, featuring a hydroxymethyl group at the 5-position of the uracil base. This compound has garnered attention due to its potential roles in biological processes and its applications in RNA research. It is recognized as an oxidative derivative of thymidine, formed by the action of ten-eleven translocation proteins, which are involved in DNA demethylation processes.
5-Hydroxymethyluridine belongs to the class of nucleosides and is categorized under modified ribonucleosides. Its classification is significant in the context of RNA biology, particularly concerning epigenetic modifications and RNA stability.
The synthesis of 5-hydroxymethyluridine typically involves several key steps:
For instance, one synthetic route reported involves:
The molecular structure of 5-hydroxymethyluridine consists of a ribose sugar linked to a uracil base, with a hydroxymethyl group attached at the 5-position. The chemical formula is , and its molecular weight is approximately 316.93 g/mol.
5-Hydroxymethyluridine participates in various chemical reactions, primarily involving:
For example, acetylation can be performed using trifluoroacetic acid in acetic acid under reflux conditions, yielding monoacetylated products that can be purified through chromatography .
The mechanism by which 5-hydroxymethyluridine functions biologically is still under investigation. It is believed to play a role in RNA stability and processing, potentially influencing gene expression through epigenetic modifications.
Research indicates that 5-hydroxymethyluridine may be involved in regulating RNA interactions with proteins that recognize modified bases, impacting cellular processes such as transcription and translation .
The compound's melting point and specific optical rotation values are crucial for characterizing its purity and identity during synthesis .
5-Hydroxymethyluridine has several applications in scientific research:
5-Hydroxymethyluridine (5hmU) is a naturally occurring pyrimidine nucleoside in which the methyl group of uridine is substituted with a hydroxymethyl group (–CH₂OH). This modification occurs at the 5-position of the uracil base, yielding the chemical structure 5-(hydroxymethyl)uracil when in the nucleobase form. The ribose sugar attaches via an N-glycosidic bond to the N1 position, forming the complete nucleoside. Its molecular formula is C₁₀H₁₄N₂O₇, with a molecular weight of 274.23 g/mol [5].
Structurally, 5hmU exhibits tautomeric versatility, existing predominantly in the keto form (5-hydroxymethyluracil) but capable of shifting to the enol form under specific conditions. The hydroxymethyl group significantly alters biophysical properties:
Table 1: Structural Comparison of Uridine and 5-Hydroxymethyluridine
Property | Uridine | 5-Hydroxymethyluridine |
---|---|---|
Modification Position | Unmodified C5 | C5 hydroxymethylation |
Functional Group | –H | –CH₂OH |
Hydrogen Bonding | Acceptor only | Donor & Acceptor |
Molecular Formula | C₉H₁₂N₂O₆ | C₁₀H₁₄N₂O₇ |
Impact on Duplex Stability | Standard B-DNA | Variable (context-dependent) |
The discovery of 5hmU traces back to bacteriophage genomics in the 1960s. Kallen et al. (1962) first identified it in Bacillus subtilis phage SP8, where it entirely replaces thymidine in genomic DNA. This was confirmed via chromatographic analysis and UV spectroscopy after deamination of 5-hydroxymethylcytosine (5hmC) [6]. Subsequent studies revealed its prevalence in related phages (SPO1, Φe, H1), suggesting an evolutionary strategy for host resistance: phages evade bacterial restriction enzymes by substituting thymine with 5hmU, which is often glucosylated to block endonuclease activity [6].
In 1973, Rae documented 5hmU in eukaryotes, specifically dinoflagellates (Gyrodinium cohnii), where it replaces 37% of thymidine. This discovery resolved discrepancies in earlier base composition analyses of dinoflagellate DNA [1] [8]. Later, Borst’s group (1991) detected 5hmU and its derivative base J (β-glucosylated 5hmU) in trypanosomes (Trypanosoma brucei), linking it to epigenetic regulation in kinetoplastid parasites [9].
Evolutionarily, 5hmU demonstrates convergent functionality:
Table 2: Key Milestones in 5hmU Research
Year | Discovery | Organism | Significance |
---|---|---|---|
1962 | First identification as thymidine replacement | Bacillus subtilis phage SP8 | Revealed phage evasion of host restriction enzymes |
1973 | Detection in eukaryotic DNA | Gyrodinium cohnii | Challenged dogma of conserved nucleic acid bases |
1991 | Association with base J in trypanosomes | Trypanosoma brucei | Linked to epigenetic transcriptional control |
2014 | Potential enzymatic generation by TET proteins | Mouse embryonic stem cells | Suggested role in active DNA demethylation |
Phage Genomics and Host Evasion
In SPO1-like phages, 5hmU biosynthesis occurs at the nucleotide level. Phage-encoded enzymes convert deoxyuridine monophosphate (dUMP) to 5-hydroxymethyl-dUMP (5hm-dUMP), which is phosphorylated to 5hm-dUTP and incorporated into DNA during replication. Concurrently, phage thymidylate synthase and nucleotidases deplete thymine nucleotide pools, ensuring exclusive 5hmU utilization [6]. This strategy provides dual advantages:
Dinoflagellate Chromatin Organization
Dinoflagellates exhibit extraordinary 5hmU abundance (12–68% thymidine replacement). LC-MS/MS quantitation confirms species-specific variation: Amphidinium carterae (44.6% of dT), Crypthecodinium cohnii (29.0%), and Symbiodinium spp. (22.2%) [1]. This modification coexists with permanently condensed liquid crystalline chromosomes (LCCs) packaged by viral-derived proteins (DVNPs) instead of histones. Genome-wide mapping in Breviolum minutum reveals:
Kinetoplastid Epigenetics and Base J
In Leishmania and Trypanosoma, 5hmU serves as the intermediate in base J biosynthesis. Thymidine hydroxylases (JBP1/JBP2) convert thymidine to 5hmU, which is then glucosylated to form base J [9]. Genome-wide mapping via chemical tagging shows:
Mammalian DNA Repair and Demethylation
Though rare in mammals, 5hmU arises through:
Table 3: Biological Functions of 5hmU Across Organisms
Organism Type | 5hmU Abundance | Primary Function | Molecular Mechanism |
---|---|---|---|
Bacteriophages | 100% thymidine replacement | Host defense evasion | Steric blocking of restriction endonucleases |
Dinoflagellates | 12–68% of thymidine | Transposon silencing & chromatin organization | Boundary element at gene array junctions |
Kinetoplastids | ~0.01% of thymidine | Precursor to base J | JBP-mediated hydroxylation; transcriptional termination |
Mammals | Trace levels (DNA damage) | Demethylation intermediate & mutagenic lesion | AID/APOBEC deamination; BER repair by SMUG1 |
Emerging Perspectives
Recent studies propose dual identities for 5hmU: as a DNA damage product and an epigenetic regulator. In mouse embryonic stem cells, TET enzymes may generate 5hmU directly, though this remains controversial [6] [7]. Chemical mapping technologies (e.g., KRuO₄-based tagging) now enable base-resolution detection, opening avenues for elucidating its context-specific functions [9] [10].
Listed Compounds: 5-Hydroxymethyluridine, Uridine, Base J, 5-Hydroxymethyluracil, Thymidine, 5-Formyluracil, 5-Hydroxymethylcytosine.
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